2,6-difluoro-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F5N4O2S/c1-10-23-14(17(20,21)22)9-15(24-10)26-7-5-11(6-8-26)25-29(27,28)16-12(18)3-2-4-13(16)19/h2-4,9,11,25H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYXZWRGGTZPBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NS(=O)(=O)C3=C(C=CC=C3F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F5N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,6-Difluoro-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzenesulfonamide is a compound with potential therapeutic applications, particularly in the field of oncology and enzyme inhibition. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following chemical formula:
- Molecular Formula : C18H20F3N3O2S
- Molecular Weight : 393.43 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfonamide group is known for its ability to inhibit carbonic anhydrases (CAs), which are key in various physiological processes including acid-base balance and fluid secretion.
Inhibition of Carbonic Anhydrases
Recent studies have shown that compounds similar to this compound can selectively inhibit different isoforms of carbonic anhydrase. For instance, certain derivatives demonstrated nanomolar inhibition against cancer-related CAs (hCA IX and hCA XII), which are implicated in tumor growth and metastasis .
Biological Activity Data
The following table summarizes the biological activities observed in various studies involving related compounds:
Case Studies
- Antitumor Activity : A study investigated the effects of a sulfonamide derivative similar to the compound on cancer cell lines. The results indicated significant cytotoxicity against pancreatic ductal adenocarcinoma cells (PANC-1) under hypoxic conditions, suggesting potential for therapeutic use in hypoxic tumor environments .
- Enzyme Inhibition Studies : Another research focused on the enzyme inhibitory properties of various piperidine derivatives. The findings revealed that compounds with similar structural motifs exhibited substantial inhibition against acetylcholinesterase and urease, indicating their potential as therapeutic agents for neurological disorders and urinary tract infections .
- Docking Studies : Computational docking studies have elucidated the binding interactions between the compound and target enzymes. These studies highlighted key amino acid interactions that contribute to the inhibitory potency observed in biological assays .
Comparison with Similar Compounds
Structural Analog 1: 2,6-Difluoro-N-{1-[2-Methyl-6-(Trifluoromethyl)Pyrimidin-4-yl]Piperidin-4-yl}Benzamide (S471-0582)
- Key Differences :
- Functional Group : The target compound contains a benzenesulfonamide group, while S471-0582 is a benzamide (amide linkage instead of sulfonamide) .
- Bioactivity : Benzamides often target kinases or G-protein-coupled receptors, whereas sulfonamides are prevalent in enzyme inhibition (e.g., carbonic anhydrase, JAK kinases) .
- Molecular Weight : S471-0582 has a molecular weight of 432.35 g/mol (C18H17F5N4O), whereas the sulfonamide analog would have a higher molecular weight due to the additional sulfur and oxygen atoms.
Structural Analog 2: N-(4-((4-(Ethylamino)-6-Methylpyrimidin-2-yl)Amino)Phenyl)-2-Fluorobenzenesulfonamide (923113-41-1)
- Key Differences: Substitution Pattern: This compound has a single fluorine on the benzene ring (2-position) compared to the 2,6-difluoro substitution in the target compound. Pyrimidine Substituents: The pyrimidine ring here is substituted with an ethylamino group at the 4-position and methyl at 6-position, differing from the 2-methyl-6-trifluoromethyl group in the target compound. Biological Relevance: The ethylamino group may enhance solubility but reduce metabolic stability compared to trifluoromethyl .
Structural Analog 3: {1-[1-(3-Fluoro-2-(Trifluoromethyl)Isonicotinoyl]Piperidin-4-yl}-3-[4-(7H-Pyrrolo[2,3-d]Pyrimidin-4-yl)-1H-Pyrazol-1-yl]Azetidin-3-yl}Acetonitrile (JAK Inhibitor)
- Key Differences: Core Structure: This compound uses an azetidine ring instead of a piperidine and incorporates a pyrrolopyrimidine moiety, which enhances kinase selectivity (e.g., JAK1/2 inhibition) . Fluorine Placement: The 3-fluoro-2-trifluoromethyl substitution on the isonicotinoyl group contrasts with the 2,6-difluoro substitution on the benzene ring in the target compound. Pharmacokinetics: The azetidine and pyrrolopyrimidine groups improve oral bioavailability but may increase synthetic complexity .
Comparative Data Table
Research Findings and Implications
- Sulfonamide vs.
- Trifluoromethyl Impact : The 6-trifluoromethyl group on the pyrimidine ring increases electron-withdrawing effects, which may stabilize binding interactions in hydrophobic enzyme pockets .
- Fluorine Substitution: The 2,6-difluoro pattern on the benzene ring balances lipophilicity and polarity, optimizing membrane permeability compared to mono-fluorinated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
